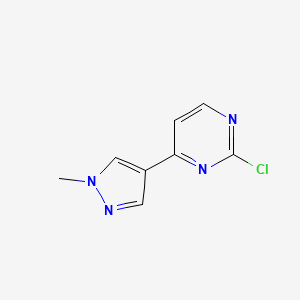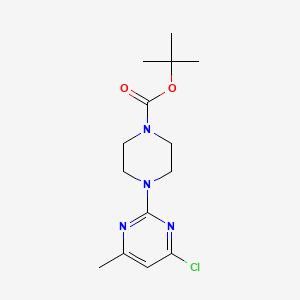![molecular formula C8H9BN2O2 B13980181 (2-Methylimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13980181.png)
(2-Methylimidazo[1,2-a]pyridin-7-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-(2-methylimidazo[1,2-a]pyridin-7-yl)boronic acid: is a boronic acid derivative that features a fused imidazo[1,2-a]pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of B-(2-methylimidazo[1,2-a]pyridin-7-yl)boronic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. Common synthetic strategies include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the imidazo[1,2-a]pyridine ring system.
Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, leading to the construction of the desired heterocyclic structure.
Oxidative Coupling: This method involves the coupling of suitable substrates under oxidative conditions to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions, particularly at the boronic acid moiety, leading to the formation of various derivatives.
Oxidation and Reduction: The imidazo[1,2-a]pyridine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Transition Metal Catalysts: These are often used in the functionalization of the imidazo[1,2-a]pyridine scaffold.
Metal-Free Oxidation: This method employs oxidizing agents to modify the compound without the need for metal catalysts.
Photocatalysis: Light-induced reactions can be used to functionalize the compound under mild conditions.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry:
Mécanisme D'action
The mechanism of action of B-(2-methylimidazo[1,2-a]pyridin-7-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The imidazo[1,2-a]pyridine ring system can interact with biological macromolecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
7-Methylimidazo[1,2-a]pyridine: This compound shares the imidazo[1,2-a]pyridine core but lacks the boronic acid functionality.
6-Borono-7-methylimidazo[1,2-a]pyridine: This compound is structurally similar but differs in the position of the boronic acid group.
Uniqueness: B-(2-methylimidazo[1,2-a]pyridin-7-yl)boronic acid is unique due to the presence of both the imidazo[1,2-a]pyridine ring system and the boronic acid moiety. This combination imparts distinct chemical reactivity and potential for diverse applications .
Propriétés
Formule moléculaire |
C8H9BN2O2 |
|---|---|
Poids moléculaire |
175.98 g/mol |
Nom IUPAC |
(2-methylimidazo[1,2-a]pyridin-7-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-6-5-11-3-2-7(9(12)13)4-8(11)10-6/h2-5,12-13H,1H3 |
Clé InChI |
YYKDSHVFTQJGFR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=NC(=CN2C=C1)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole](/img/structure/B13980102.png)
![Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13980104.png)

![tert-butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate](/img/structure/B13980128.png)
![2-{1-[(Tert-butoxycarbonyl)amino]cyclopropyl}ethyl methanesulfonate](/img/structure/B13980130.png)



![(r)-7-(2-Amino-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3h)-one](/img/structure/B13980157.png)
![[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol](/img/structure/B13980158.png)




